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Introduction to lbrexafungerp and Susceptibility
Testing

Ibrexafungerp (IBX) represents a significant advancement in antifungal therapeutics as the first-in-class
triterpenoid antifungal agent with a novel mechanism of action. This semisynthetic derivative of
enfumafungin inhibits fungal cell wall synthesis through non-competitive inhibition of the 3-(1,3)-D-glucan
synthase enzyme, specifically targeting the Fks1p catalytic subunit [1] [2]. While ibrexafungerp shares the
same enzymatic target as echinocandins, its distinct binding site results in limited cross-resistance with
existing antifungal classes, making it particularly valuable against multidrug-resistant pathogens [1] [2].
Ibrexafungerp demonstrates potent broad-spectrum activity against diverse Candida and Aspergillus
species, including strains with documented resistance to azoles and echinocandins, and maintains efficacy

against emerging threats like Candida auris [2] [3].

The clinical importance of ibrexafungerp susceptibility testing has grown substantially since its initial FDA
approval for vulvovaginal candidiasis (VVC) in 2021 and subsequent approval for reducing recurrent VVC
in 2022 [4] [2]. With ongoing clinical trials investigating its utility for invasive candidiasis, invasive
pulmonary aspergillosis, and other serious fungal infections, reliable susceptibility testing methods are

essential for both clinical management and antimicrobial stewardship [1] [2]. The oral bioavailability of
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ibrexafungerp distinguishes it from echinocandins, offering a valuable step-down therapy option for
invasive infections and expanding treatment possibilities for patients who cannot tolerate intravenous

administration or who require prolonged antifungal courses [5] [1].

Susceptibility Testing Methods

Broth Microdilution Methods for Yeasts

The EUCAST E.Def 7.3.2 method represents the current gold standard for ibrexafungerp susceptibility
testing against yeast pathogens. This standardized approach requires specific technical parameters to ensure

reproducible and clinically meaningful results [5] [6]:

¢ Inoculum Preparation: Fresh yeast colonies (24-72 hours old) should be suspended in sterile water
and adjusted to a turbidity of 0.5 McFarland standard, followed by further dilution in RPMI-1640
medium with 2% glucose to achieve a final inoculum concentration of 0.5-2.5 x 10> CFU/mL in each
well [5]. The use of cell culture-treated microtiter plates (e.g., Nunc MicroWell) is recommended to

minimize drug binding and ensure consistent results [6].

o Antifungal Preparation: Ibrexafungerp pure substance should be stored in aliquots at -80°C and
stock solutions prepared in DMSO at 5000 mg/L concentration. Serial two-fold dilutions should be
prepared in RPMI-1640 medium to create a concentration range typically spanning 0.008-8 mg/L.,
though some protocols extend the upper limit for certain mold species [6]. Prepared plates can be

stored at -80°C for up to six months before use [5].

¢ Incubation and Reading: Inoculated plates should be incubated at 35+1°C for 24 hours without
agitation. The MIC endpoint is determined as the lowest concentration producing >50% inhibition
of fungal growth compared to the drug-free control well [5] [6]. Several studies have noted the
occurrence of partial inhibition near the 50% threshold in the supra-MIC range, which may

contribute to inter-laboratory variability and requires careful endpoint determination [6].

The CLSI M27/M60 methods provide an alternative standardized approach, with studies demonstrating
good essential agreement (82-100%) with EUCAST methods for most antifungals, though ibrexafungerp

showed somewhat lower inter-method agreement (82%) in comparative studies [7]. The Sensititre YeastOne
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(SYO) system offers a commercial alternative that demonstrates 89-91% essential agreement with reference

methods, though significant differences in log2 MIC values have been observed for some species,

particularly Candidozyma auris and Candida duobushaemulonii [7].

Susceptibility Testing for Molds

While standardized testing methods for molds are less established than for yeasts, the EUCAST E.Def 9.4

and CLSI M38 guidelines provide frameworks for ibrexafungerp susceptibility testing of mold pathogens.

Key methodological considerations include:

e Inoculum Standardization: For Aspergillus species and other filamentous fungi, inocula should be

prepared from sporulating cultures (typically 5-7 days old) and adjusted to approximately 1-5 x 104

CFU/mL using spectrophotometric methods confirmed by quantitative plating [1].

Incubation Conditions: Incubation should occur at 35+1°C for 24-48 hours, with MIC endpoints
determined as the lowest concentration preventing any discernible growth (100% inhibition) for
most molds. The minimum effective concentration (MEC), defined as the lowest concentration
producing abnormal, stunted hyphal growth, may be more appropriate for certain mold species but

requires validation for ibrexafungerp [1].

Special Considerations: Testing of Mucorales species presents particular challenges due to their rapid
growth and sporulation characteristics. Some protocols recommend shorter incubation periods (16-20

hours) and higher inoculum densities for these organisms to prevent overgrowth while maintaining

assay reliability [1] [8].

Table 1: Optimal Testing Conditions for Ibrexafungerp Susceptibility Testing

Parameter

Yeast Testing

Mold Testing

Reference Method

Medium

Inoculum (CFU/mL)

EUCAST E.Def 7.3.2

RPMI-1640 + 2% glucose

0.5-2.5 x 10°

EUCAST E.Def 9.4

RPMI-1640 + 2%
glucose

1-5 x 104
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Parameter Yeast Testing Mold Testing
Incubation 35+1°C 35+1°C
Temperature

Incubation Time 24 hours 24-48 hours

MIC Endpoint >50% inhibition 100% inhibition
Quality Control C. albicans ATCC 64548, C. parapsilosis ATCC 22019, A. fumigatus ATCC
Strains C. krusei ATCC 6258 204305

Quality Control and Standardization

Quality Control Strains and Ranges

Robust quality control procedures are essential for ensuring the reliability and reproducibility of
ibrexafungerp susceptibility testing. The following quality control strains have been validated for use with

ibrexafungerp [5] [6]:

e Candida albicans ATCC 64548: This strain serves as the primary quality control organism for
ibrexafungerp yeast testing, with an acceptable MIC range of 0.03-0.125 mg/L after 24 hours of
incubation [5]. Regular monitoring of this QC strain across multiple laboratories has demonstrated

consistent performance with modal MICs typically at 0.06 mg/L [6].

e Candida parapsilosis ATCC 22019: This secondary QC strain shows slightly higher ibrexafungerp
MICs, with acceptable ranges of 0.125-0.5 mg/L based on multicenter validation studies [6]. In one
extensive analysis of 99 repetitions, the MIC range for this strain was 0.125-0.5 mg/L with a modal

MIC of 0.25 mg/L [6].

e Candida krusei ATCC 6258: This strain demonstrates still higher baseline MICs, with acceptable
ranges of 0.5-1 mg/L. and modal MICs typically at 0.5 mg/L [6]. This strain is particularly valuable for

monitoring assay performance across the higher end of the ibrexafungerp MIC spectrum.
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For mold testing, Aspergillus fumigatus ATCC 204305 serves as the recommended QC strain, though
formalized ibrexafungerp MIC ranges have not yet been established through multicenter studies.
Laboratories should establish their own baseline ranges for this strain until standardized criteria become

available.

Testing Frequency and Acceptance Criteria

Laboratories should implement the following QC procedures to ensure assay validity [6]:

e Daily Testing: QC strains should be tested each day patient isolates are evaluated. If a laboratory
maintains a consistent record of acceptable QC results (=20 consecutive testing days), frequency may

be reduced to weekly testing.

e Acceptance Criteria: For a batch of results to be considered valid, >95% of QC results should fall
within established ranges. If results fall outside acceptable limits, patient results from the failed run

should be considered invalid, and corrective actions implemented before reporting patient data.

e Cumulative QC Tracking: Laboratories should maintain cumulative records of QC results to monitor
assay performance over time and identify subtle shifts in performance that might not exceed

acceptance limits in individual runs but indicate emerging trends.

Data Analysis and Interpretation

Quantitative MIC Distributions and Wild-Type Upper Limits

Analysis of ibrexafungerp MIC distributions across large collections of clinical isolates provides critical
insights into its spectrum of activity and helps establish interpretive criteria. The following table summarizes
ibrexafungerp wild-type upper limits (WT-UL) for common pathogenic yeast species based on

comprehensive multicenter studies [9] [6]:

Table 2: Ibrexafungerp Wild-Type Upper Limits (WI-UL) and MIC Distributions for Common Yeast
Pathogens
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Species WT-UL (mgl/L) MICso (mglL) MICoo (Mg/L) Non-WT Rate (%)
C. albicans 0.25 0.06 0.125 0.3-0.22

C. glabrata 1 0.25 0.5 0.6-0.83

C. parapsilosis 1 0.5 1 0-8

C. tropicalis 1 0.25 0.5 1.37-3

C. krusei 2 0.5 1 0

C. dubliniensis 0.125 0.125 0.25 NR

C. lusitaniae 2 1 2 NR

C. guilliermondii 2 0.5 2 NR

The WT-UL values, equivalent to epidemiological cut-off values (ECOFFs), define the upper MIC limit for
isolates without acquired resistance mechanisms and provide a critical benchmark for detecting emerging
resistance [6]. Isolates with MICs exceeding these values should be considered non-wild-type and evaluated

for potential resistance mechanisms, particularly mutations in FKS hotspot regions [9] [6].

Activity Against Echinocandin-Resistant Isolates

A key advantage of ibrexafungerp is its retained activity against many echinocandin-resistant Candida
isolates, though the degree of activity varies according to the specific FKS mutation present [5]. Analysis of

192 echinocandin-resistant clinical isolates revealed important patterns of cross-resistance:

¢ Hotspot Start Sequence Mutations: Isolates with F659 mutations in C. glabrata or F641 mutations in
C. albicans demonstrated higher ibrexafungerp MICs (MICso/90 >4/>4 mg/L and 2/4 mg/L,

respectively), suggesting reduced susceptibility associated with these specific mutations [5].

e Hotspot Center Mutations: In contrast, isolates with S663 mutations in C. glabrata or S645
mutations in C. albicans showed significantly lower ibrexafungerp MICs (MICso/90 2/4 mg/L. and

0.25/1 mg/L, respectively), indicating retained activity against strains with these mutations [5].
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o Differential Activity by Species: The activity against echinocandin-resistant isolates appears more
pronounced in C. albicans, where 70% (44/63) of echinocandin-resistant isolates were classified as

ibrexafungerp wild-type compared to 48% (30/63) when considering all mutations [5].

These findings highlight the importance of FKS genotyping for interpreting ibrexafungerp susceptibility

results, particularly for isolates with elevated echinocandin MICs.

Technical Considerations and Troubleshooting

Addressing Paradoxical Growth and Endpoint Determination

Several technical challenges may arise during ibrexafungerp susceptibility testing that require specific

troubleshooting approaches:

o Paradoxical Growth Effects: Some Candida species, particularly C. parapsilosis and C. tropicalis,
may exhibit partial inhibition near the 50% endpoint in the supra-MIC range, leading to variable
MIC readings [6]. This phenomenon appears more pronounced with ibrexafungerp than with
echinocandins and necessitates careful endpoint determination. Laboratories should establish internal

criteria for distinguishing true paradoxical growth from technical variation.

¢ Endpoint Determination Challenges: The >50% inhibition endpoint required by EUCAST methods
can be difficult to determine consistently for isolates with trailing growth patterns. Using automated
plate readers with specialized software for calculating percent inhibition relative to growth controls

can improve reproducibility compared to visual reading [5] [6].

o Inter-Laboratory Variability: While essential agreement between laboratories is generally high (95%
for most antifungals), ibrexafungerp shows somewhat lower inter-laboratory agreement (82%) in
comparative studies [7]. Laboratories should participate in proficiency testing programs when
available and perform regular comparisons with reference laboratories to ensure consistent

performance.

Resistance Detection and Interpretation
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Detection and interpretation of ibrexafungerp resistance requires special consideration of several factors:

e FKS Mutation Screening: For isolates with elevated ibrexafungerp MICs (exceeding WT-UL
values), FKS gene sequencing should be performed, focusing on known hotspot regions (HS1 and
HS2 for C. albicans; FKS1 and FKS2 HS1 and HS2 for C. glabrata) [5] [3]. The specific mutation
location significantly impacts ibrexafungerp susceptibility, with hotspot start sequence mutations
(e.g., F659 in C. glabrata, F641 in C. albicans) associated with higher MIC increases than hotspot

center mutations [5].

¢ Quality Control Failures: If QC results consistently fall outside acceptable ranges, laboratories
should systematically evaluate potential causes including preparation of stock solutions, dilution
accuracy, inoculum density, incubation conditions, and endpoint determination criteria. Comparison

with a reference laboratory may be necessary to resolve persistent problems.

e Species-Specific Considerations: Some naturally less susceptible species (e.g., C. pararugosa,
Cryptococcus species, and other rare yeasts) routinely exhibit ibrexafungerp MICs >2 mg/L without
acquired resistance mechanisms [6]. Laboratories should correctly identify these species to avoid

misclassification as acquired resistance.

Workflow and Procedural Summary

The following diagram illustrates the comprehensive workflow for ibrexafungerp susceptibility testing and

interpretation:
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Prepare Inoculum
(0.5-2.5 x 10° CFU/mL)

Prepare Microdilution Plates
(Ibrexafungerp: 0.008-8 mg/L)

Incubate at 35°C for 24h QC Failed

MIC Endpoint Determination
(=50% inhibition)

Quality Control Assessment

QC Acceptable

Compare MIC to WT-UL

Perform FKS Gene Sequencing MIC < WT-UL
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Figure 1: Comprehensive Workflow for Ibrexafungerp Susceptibility Testing and Interpretation

Conclusion

Ibrexafungerp represents a valuable addition to the antifungal armamentarium, particularly given its oral
bioavailability and activity against many echinocandin-resistant strains. Robust susceptibility testing
methods following standardized protocols are essential for appropriate clinical use and resistance
monitoring. The EUCAST E.Def 7.3.2 method provides the most thoroughly validated approach for yeast
testing, with established quality control ranges and wild-type upper limits for common Candida species.
Continued surveillance of ibrexafungerp susceptibility patterns and correlation with FKS mutations will be
crucial as clinical use of this agent expands, particularly for invasive fungal infections where reliable

susceptibility data directly inform therapeutic decisions.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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